2,4-Dibromo-3,6-difluorobenzaldehyde is an organic compound characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzaldehyde structure. Its molecular formula is CHBrFO, and it has a molecular weight of approximately 299.90 g/mol. The compound features a benzene ring with the aldehyde functional group (-CHO) at one end, contributing to its reactivity and potential applications in organic synthesis and pharmaceuticals. The unique arrangement of halogen atoms (bromine and fluorine) on the aromatic ring influences its chemical behavior and interactions with other molecules .
Several methods exist for synthesizing 2,4-dibromo-3,6-difluorobenzaldehyde:
2,4-Dibromo-3,6-difluorobenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in:
Several compounds exhibit structural similarities to 2,4-dibromo-3,6-difluorobenzaldehyde:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Bromo-2,6-difluorobenzaldehyde | CHBrFO | Different bromine positioning |
| 4-Bromo-2,5-difluorobenzaldehyde | CHBrFO | Variation in bromine placement |
| 2-Bromo-5-fluorobenzaldehyde | CHBrF O | Fewer halogens; different reactivity |
| 2-Bromo-6-fluorobenzaldehyde | CHBrF O | Similar halogen positions but different properties |
The uniqueness of 2,4-dibromo-3,6-difluorobenzaldehyde lies in the specific arrangement of the bromine and fluorine substituents on the benzene ring. This arrangement can lead to distinct reactivity patterns compared to other similar compounds, making it a valuable intermediate in organic synthesis .